molecular formula C20H27NO6 B11928183 Senecionine acetate

Senecionine acetate

Cat. No.: B11928183
M. Wt: 377.4 g/mol
InChI Key: IVYWMLHULLVCRQ-ORELLFKUSA-N
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Description

Senecionine acetate is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is derived from senecionine, which is produced by plants in the Senecio genus, among others. These compounds are known for their toxic properties, particularly their hepatotoxicity, which can cause liver damage in humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of senecionine acetate involves the acetylation of senecionine. Senecionine itself is typically extracted from plants that produce it naturally. The acetylation process involves reacting senecionine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The extraction of senecionine from plant sources is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Senecionine acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Senecionine acetate has several applications in scientific research:

Mechanism of Action

Senecionine acetate exerts its effects primarily through the formation of DNA and protein adducts. Upon ingestion, it is metabolized to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and apoptosis. The primary molecular targets include liver cells, where it disrupts normal cellular functions and induces hepatotoxicity .

Comparison with Similar Compounds

Similar Compounds

  • Senecionine
  • Seneciphylline
  • Monocrotaline
  • Heliotrine

Comparison

Senecionine acetate is unique due to its acetylated form, which can influence its reactivity and toxicity. Compared to senecionine, this compound may have different pharmacokinetics and metabolic pathways. Seneciphylline and monocrotaline are also pyrrolizidine alkaloids but differ in their specific structures and toxicological profiles .

Properties

Molecular Formula

C20H27NO6

Molecular Weight

377.4 g/mol

IUPAC Name

[(1R,4Z,6R,7R,17R)-4-ethylidene-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate

InChI

InChI=1S/C20H27NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,12,16-17H,7-11H2,1-4H3/b14-5-/t12-,16-,17-,20-/m1/s1

InChI Key

IVYWMLHULLVCRQ-ORELLFKUSA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C

Origin of Product

United States

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